molecular formula C15H14F3NO2 B2489752 2-Methoxy-6-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol

2-Methoxy-6-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol

Cat. No.: B2489752
M. Wt: 297.27 g/mol
InChI Key: UETBKYQPBFBOKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-6-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol is a synthetic chemical compound of significant interest in advanced materials science and pharmaceutical research. This compound features a phenolic core substituted with a methoxy group and an aminomethyl linker connected to a 3-(trifluoromethyl)phenyl group. The presence of the strong electron-withdrawing trifluoromethyl group is a key structural feature, as this moiety is widely utilized in medicinal chemistry to enhance the lipophilicity, metabolic stability, and binding affinity of therapeutic candidates . This compound is valued in research for its potential non-linear optical (NLO) properties. Structurally related Schiff base compounds have been extensively studied for their excellent NLO responses, making them promising candidates for applications in photonic devices and optical data storage technology . The molecular framework allows for charge transfer interactions, which are essential for these properties. Furthermore, compounds containing this scaffold are investigated for their biological activities, as the trifluoromethyl group is a critical pharmacophore in numerous FDA-approved drugs, improving pharmacokinetic profiles and target interactions . CAS Number: 200877-05-0

Properties

IUPAC Name

2-methoxy-6-[[3-(trifluoromethyl)anilino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO2/c1-21-13-7-2-4-10(14(13)20)9-19-12-6-3-5-11(8-12)15(16,17)18/h2-8,19-20H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETBKYQPBFBOKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CNC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies

Mannich Reaction

The Mannich reaction is a classical three-component method for introducing aminomethyl groups. For this compound, the reaction employs:

  • 2-Methoxyphenol (nucleophile)
  • Formaldehyde (carbonyl source)
  • 3-(Trifluoromethyl)aniline (amine component)

Procedure :

  • Dissolve 2-methoxyphenol (10 mmol) and 3-(trifluoromethyl)aniline (12 mmol) in anhydrous ethanol.
  • Add paraformaldehyde (15 mmol) and catalytic HCl (0.1 equiv).
  • Reflux at 80°C for 24 h under nitrogen.
  • Neutralize with NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography (hexane/EtOAc 4:1).

Key Findings :

  • Regioselectivity favors the 6-position due to steric and electronic effects from the methoxy group.
  • Yields: 60–75% (dependent on formaldehyde equivalents and acid catalyst).
  • Limitations: Competing formation of bis-aminomethyl byproducts at higher formaldehyde concentrations.

Reductive Amination

This two-step method involves imine formation followed by reduction:

Step 1: Imine Synthesis
  • React 2-methoxy-6-formylphenol (10 mmol) with 3-(trifluoromethyl)aniline (12 mmol) in toluene at 60°C for 6 h.
  • Remove water via azeotropic distillation to drive equilibrium toward imine formation.
Step 2: Imine Reduction
  • Add NaBH₄ (15 mmol) in THF at 0°C.
  • Stir for 2 h, quench with H₂O, and extract with CH₂Cl₂.
  • Isolate product via flash chromatography (80% yield).

Critical Notes :

  • 2-Methoxy-6-formylphenol is synthesized via Vilsmeier-Haack formylation of 2-methoxy-6-methylphenol (POCl₃/DMF, 0°C → 60°C, 4 h).
  • Alternative reductants: Hantzsch ester (for asymmetric induction), but enantioselectivity is irrelevant for this achiral target.

Nucleophilic Substitution

A halomethyl intermediate enables direct displacement by the amine:

Step 1: Bromination of 2-Methoxy-6-Methylphenol
  • Treat 2-methoxy-6-methylphenol (10 mmol) with N-bromosuccinimide (12 mmol) and AIBN (0.1 equiv) in CCl₄.
  • Reflux under UV light for 8 h to yield 2-methoxy-6-(bromomethyl)phenol (65% yield).
Step 2: Amine Coupling
  • React the bromomethyl derivative (10 mmol) with 3-(trifluoromethyl)aniline (15 mmol) in DMF at 100°C for 12 h.
  • Add K₂CO₃ (2 equiv) to scavenge HBr.
  • Purify via recrystallization (ethanol/H₂O) to obtain the product (70% yield).

Challenges :

  • Radical bromination requires strict exclusion of moisture.
  • Competing elimination reactions may reduce yield.

Tandem Oxidation-Reductive Amination

A one-pot protocol combines oxidation and reductive steps:

  • Suspend 2-methoxy-6-methylphenol (10 mmol) and MnO₂ (20 mmol) in acetonitrile.
  • Add 3-(trifluoromethyl)aniline (12 mmol) and trimethylamine (15 mmol).
  • Stir at 60°C for 24 h to form the imine intermediate.
  • Reduce in situ with NaBH₃CN (10 mmol) to afford the product (55% yield).

Advantages :

  • Avoids isolation of sensitive aldehyde intermediates.
  • MnO₂ acts as a mild oxidant, minimizing overoxidation.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Mannich Reaction 60–75 90–95 One-pot, cost-effective Regioselectivity challenges
Reductive Amination 70–80 95–98 High purity, scalable Requires aldehyde synthesis
Nucleophilic Sub. 65–70 85–90 Straightforward halide displacement Hazardous bromination step
Tandem Oxidation 50–55 80–85 Simplified workflow Moderate yields, side reactions

Mechanistic Insights

Mannich Reaction Pathway

  • Iminium Ion Formation : Formaldehyde and 3-(trifluoromethyl)aniline condense to generate an electrophilic iminium species.
  • Electrophilic Aromatic Substitution : The phenol’s hydroxyl group activates the ring, directing attack to the 6-position.
  • Deprotonation : The methoxy group stabilizes the transition state via resonance.

Reductive Amination Stereoelectronic Effects

  • The trifluoromethyl group enhances imine electrophilicity, accelerating nucleophilic attack by the phenol.
  • NaBH₄ selectively reduces the C=N bond without affecting aromatic rings.

Scalability and Industrial Relevance

  • Reductive amination is preferred for kilogram-scale production due to reproducibility and high yields.
  • Nucleophilic substitution requires specialized equipment for bromine handling, limiting large-scale adoption.

Chemical Reactions Analysis

ML355 Analog undergoes various chemical reactions, including oxidation, reduction, and substitution. Here are some key points:

    Oxidation: ML355 Analog can be oxidized under specific conditions, leading to the formation of reactive intermediates.

    Reduction: Reduction reactions may modify functional groups or alter the compound’s properties.

    Substitution: Substitution reactions involve replacing specific atoms or groups within the molecule.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents such as peroxides or metal catalysts.

    Reduction: Reducing agents like hydrides (e.g., lithium aluminum hydride).

    Substitution: Nucleophiles (e.g., alkyl halides) and Lewis acids (e.g., aluminum chloride).

Major Products:: The major products formed during these reactions depend on the specific reaction conditions and starting materials. Detailed studies are needed to elucidate the exact products resulting from ML355 Analog transformations.

Scientific Research Applications

ML355 Analog has been investigated for its potential in various scientific fields:

    Chemistry: Researchers explore its reactivity, stability, and applications as a synthetic intermediate.

    Biology: ML355 Analog may impact cellular processes related to lipoxygenase pathways.

    Medicine: Its anti-inflammatory and anti-cancer properties make it relevant for drug development.

    Industry: ML355 Analog could find applications in the production of specialty chemicals.

Mechanism of Action

ML355 Analog’s mechanism of action involves inhibiting 12-Lipoxygenase (12-LOX). It likely interferes with the enzymatic activity of 12-LOX, affecting lipid metabolism and downstream signaling pathways. Further studies are needed to fully understand its precise mode of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The following table compares MFIP with three structurally related Schiff bases:

Compound Name Molecular Formula Substituents (R₁, R₂) Molecular Weight (g/mol) Key Features
2-Methoxy-6-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol (MFIP) C₁₅H₁₄F₃NO₂ R₁ = –CF₃, R₂ = –OCH₃ ~297.28 Strong electron-withdrawing CF₃; planar geometry with intramolecular H-bonding
2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol C₁₅H₁₆ClNO₂ R₁ = –Cl, –CH₃; R₂ = –OCH₃ 277.75 Chloro and methyl substituents; moderate lipophilicity
2-Methoxy-6-{[(3-nitrophenyl)imino]methyl}phenol C₁₄H₁₂N₂O₄ R₁ = –NO₂, R₂ = –OCH₃ 272.26 Nitro group enhances polarity; potential for redox activity
(E)-1-(((2-fluorophenyl)imino)methyl)naphthalen-2-ol (FPIN) C₁₇H₁₃FNO R₁ = –F; naphthalenol backbone 269.29 Fluorine substituent; extended π-system due to naphthalene

Electronic and Physicochemical Properties

  • MFIP: The –CF₃ group induces a strong inductive effect, reducing electron density at the phenolic oxygen and imine nitrogen. This enhances acidity (pKa of phenolic –OH) compared to non-fluorinated analogs. DFT studies show intramolecular hydrogen bonding between the phenolic –OH and methoxy oxygen, stabilizing the planar conformation .
  • FPIN: The –F substituent (weaker electron-withdrawing than –CF₃) and naphthalenol backbone increase π-π stacking interactions in crystal packing. Hirshfeld analysis reveals higher contributions of F···H contacts (~8%) compared to MFIP’s F···H (~3%) .
  • Nitro analog (C₁₄H₁₂N₂O₄): The –NO₂ group introduces strong resonance effects, further polarizing the imine bond. This compound exhibits higher solubility in polar solvents compared to MFIP but lower thermal stability due to nitro group decomposition risks .
  • Chloro-methyl analog (C₁₅H₁₆ClNO₂): The –Cl and –CH₃ groups balance electron withdrawal and steric hindrance. This compound shows moderate lipophilicity (predicted logP ~2.5), making it more membrane-permeable than MFIP (logP ~3.1) .

Crystallographic and Packing Behavior

  • MFIP: X-ray studies reveal a monoclinic crystal system (space group P2₁/c) with intermolecular O–H···N hydrogen bonds and C–H···F interactions. The –CF₃ group participates in weak F···H–C contacts (~3.0 Å), contributing to layered packing .
  • FPIN : Crystallizes in a triclinic system (P 1) with π-π stacking between naphthalene rings (interplanar distance ~3.6 Å). Fluorine forms short contacts with adjacent aromatic hydrogens (~2.8 Å) .

Biological Activity

2-Methoxy-6-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol, also known by its chemical structure C15H14F3NO2, has garnered attention in medicinal chemistry due to its unique trifluoromethyl group and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Phenolic Hydroxyl Group : Contributes to its reactivity and biological interactions.
  • Trifluoromethyl Group : Enhances electronic properties, increasing potency against biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Anti-inflammatory Effects

Studies have demonstrated that this compound can inhibit specific inflammatory pathways. For instance, it has been shown to modulate cytokine production and reduce the expression of pro-inflammatory enzymes.

2. Anticancer Properties

The compound has been explored for its anticancer potential. It demonstrates the ability to inhibit cell proliferation in various cancer cell lines through mechanisms such as:

  • Induction of apoptosis
  • Inhibition of angiogenesis
  • Modulation of key signaling pathways involved in tumor growth

The mechanisms underpinning the biological activity of this compound involve:

  • Enzyme Inhibition : The compound interacts with enzymes critical for inflammatory responses and cancer progression.
  • Receptor Modulation : It binds to specific receptors, altering downstream signaling pathways that contribute to disease states.

Case Studies

Several studies have highlighted the efficacy of this compound:

Case Study 1: Anti-inflammatory Activity

In a recent study, this compound was tested on human macrophages. The results showed a significant reduction in TNF-alpha and IL-6 production, indicating its potential as an anti-inflammatory agent .

Case Study 2: Anticancer Efficacy

A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be around 15 µM, suggesting potent anticancer activity . Molecular docking simulations indicated strong binding affinities to targets involved in cancer progression.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructureKey Differences
2-Methoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenolStructureContains a para-trifluoromethyl group; differing electronic properties
2-Methoxy-6-({[4-methoxyphenyl]amino}methyl)phenolStructureLacks trifluoromethyl group; lower lipophilicity
2-Methoxy-6-({[4-methylphenyl]amino}methyl)phenolStructureContains a methyl group instead; different reactivity patterns

Q & A

Q. What are the established synthetic routes for 2-Methoxy-6-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol, and how can reaction conditions be optimized for yield and purity?

A common method involves a Schiff base condensation between 3-(trifluoromethyl)aniline and a substituted salicylaldehyde precursor (e.g., 2-hydroxy-3-methoxybenzaldehyde) under acidic or neutral conditions . Key optimization parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of aromatic intermediates.
  • Catalyst use : Trace acetic acid or molecular sieves improve imine formation efficiency.
  • Temperature control : Reactions typically proceed at 60–80°C to balance kinetics and side-product formation .
    Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended.

Q. How can the structural integrity of this compound be validated using spectroscopic and crystallographic methods?

  • X-ray crystallography : SHELXL/SHELXS programs are widely used for refining crystal structures, particularly for resolving challenges posed by the trifluoromethyl group (e.g., disorder in CF₃ moieties) .
  • NMR spectroscopy :
    • ¹H NMR: Methoxy protons appear as a singlet (~δ 3.8–4.0 ppm), while phenolic OH (if present) is observed at δ 5.0–6.0 ppm.
    • ¹⁹F NMR: The CF₃ group shows a characteristic quartet (δ -60 to -65 ppm) due to coupling with adjacent protons .
  • Mass spectrometry : High-resolution ESI-MS can confirm molecular weight (expected [M+H]⁺ ~354.1 g/mol).

Q. What preliminary biological assays are suitable for screening its bioactivity?

  • In vitro anti-inflammatory assays : Measure inhibition of COX-2 or TNF-α in macrophage cell lines (e.g., RAW 264.7) using ELISA .
  • Cytotoxicity profiling : Employ MTT assays on human fibroblast (e.g., NIH/3T3) or cancer cell lines to establish therapeutic indices .

Advanced Research Questions

Q. How do crystallographic data resolve ambiguities in the spatial arrangement of the trifluoromethyl and methoxy substituents?

The CF₃ group often induces disorder in crystal lattices due to its rotational flexibility. Using SHELXL-2018 :

  • Apply ISOR and DELU restraints to model anisotropic displacement parameters.
  • Refine occupancy ratios if multiple conformations are observed.
    Example: In structurally analogous Schiff bases, the dihedral angle between the phenol and trifluoromethyl-substituted phenyl rings ranges from 15–30°, influencing π-π stacking interactions .

Q. What computational strategies are effective for studying structure-activity relationships (SAR) of this compound?

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influenced by the methoxy and CF₃ groups.
  • Molecular docking : Target proteins like COX-2 (PDB ID: 5IKT) to predict binding affinities. The trifluoromethyl group may enhance hydrophobic interactions in enzyme pockets .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., using GROMACS).

Q. How can discrepancies between in vitro and in vivo anti-inflammatory activity be addressed?

  • Pharmacokinetic profiling : Measure metabolic stability in liver microsomes; the methoxy group may reduce cytochrome P450-mediated degradation compared to hydroxyl analogs .
  • Formulation optimization : Use PEGylated liposomes to improve solubility and bioavailability, addressing poor aqueous solubility (logP ~3.5 predicted).

Q. What are the challenges in synthesizing fluorinated analogs, and how do they impact bioactivity?

  • Fluorine substitution : Introducing fluorine at the phenolic ring requires careful selection of fluorinating agents (e.g., Selectfluor®) to avoid side reactions.
  • Bioactivity shifts : Fluorine at the para position increases electron-withdrawing effects, potentially enhancing COX-2 inhibition but reducing solubility .

Methodological Notes

  • Crystallography tools : SHELX programs remain the gold standard for small-molecule refinement .
  • Biological assays : Prioritize peer-reviewed protocols from journals like ACS Omega or Journal of Medicinal Chemistry for reproducibility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.